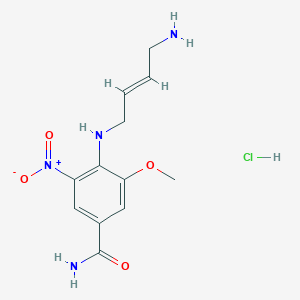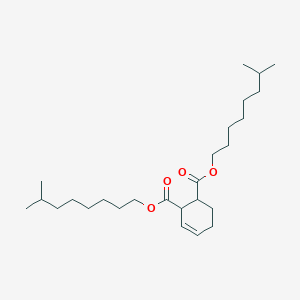
1,2-Cyclohexanedicarboxylicacid,bis(7-methyloctyl)ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cyclohexanedicarboxylicacid,bis(7-methyloctyl)ester is a chemical compound known for its use as a plasticizer. It is a colorless, almost odorless liquid with the molecular formula C26H48O4 and a molecular weight of 424.66 g/mol . This compound is often used as an alternative to phthalate plasticizers, which have been associated with endocrine disruption .
Preparation Methods
The synthesis of 1,2-Cyclohexanedicarboxylicacid,bis(7-methyloctyl)ester involves the catalytic hydrogenation of diisononyl phthalate. This process transforms the aromatic, planar part of the diisononyl phthalate into a cyclohexane ring . Another method involves the Diels-Alder reaction of diisononyl maleate with 1,3-butadiene followed by hydrogenation . Industrial production typically requires specific catalysts and controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,2-Cyclohexanedicarboxylicacid,bis(7-methyloctyl)ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed reaction pathways are less commonly documented.
Reduction: The compound itself is a product of reduction, specifically the hydrogenation of diisononyl phthalate.
Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Cyclohexanedicarboxylicacid,bis(7-methyloctyl)ester has a wide range of applications in scientific research and industry:
Biology: Its non-toxic nature makes it suitable for use in biological research where plasticizers are required.
Medicine: Commonly used in medical devices like tubing and bags due to its safety profile.
Industry: Employed in the manufacture of food packaging materials, ensuring compliance with safety regulations.
Mechanism of Action
The primary mechanism of action for 1,2-Cyclohexanedicarboxylicacid,bis(7-methyloctyl)ester as a plasticizer involves its ability to increase the flexibility and durability of plastics. It achieves this by embedding itself between polymer chains, reducing intermolecular forces and allowing the chains to move more freely . This compound does not exhibit significant biological activity, making it a safer alternative to phthalate plasticizers.
Comparison with Similar Compounds
1,2-Cyclohexanedicarboxylicacid,bis(7-methyloctyl)ester is often compared to other plasticizers such as:
Diisononyl phthalate (DINP): Unlike DINP, this compound does not have endocrine-disrupting effects.
Di-2-ethylhexyl phthalate (DEHP): DEHP is another common plasticizer with known health risks, whereas this compound is considered safer.
Diisononyl adipate (DINA): Both compounds are used in similar applications, but this compound offers better thermal stability.
Properties
Molecular Formula |
C26H46O4 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
bis(7-methyloctyl) cyclohex-3-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H46O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h11,17,21-24H,5-10,12-16,18-20H2,1-4H3 |
InChI Key |
JFTUZZCHBKEPCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C1CCC=CC1C(=O)OCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


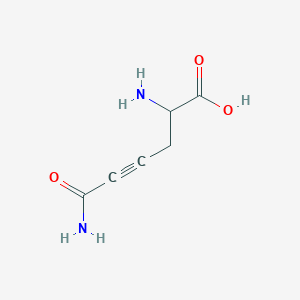
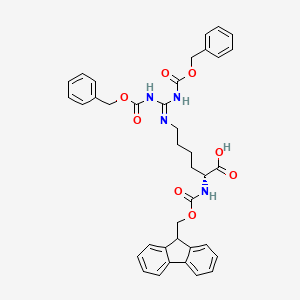
![4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13145656.png)


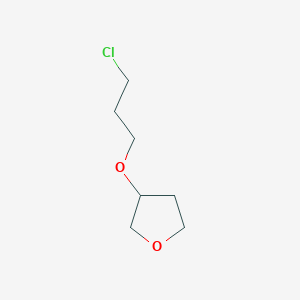
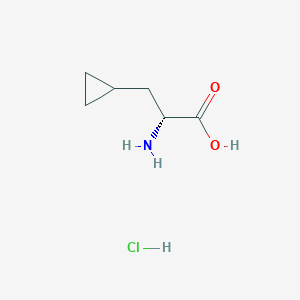
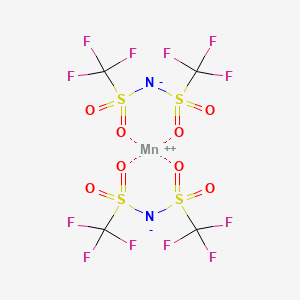
![Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine](/img/structure/B13145702.png)
![2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13145707.png)
![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
![2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13145718.png)
![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)
